molecular formula C10H17N3O5 B14615143 1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione CAS No. 58991-21-2

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14615143
CAS No.: 58991-21-2
M. Wt: 259.26 g/mol
InChI Key: DHKVLYMIYTWYIY-UHFFFAOYSA-N
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Description

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a heterocyclic organic compound It is characterized by its unique structure, which includes a triazinane ring substituted with a butoxy and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 1,3,5-triazinane-2,4,6-trione with 3-butoxy-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butoxy or hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxy-2-hydroxypropyl acrylate: A related compound with similar functional groups but different overall structure.

    1-(3-Butoxy-2-hydroxypropyl)-2-methacryloyl-1,1-dimethylhydrazinium: Another compound with a similar hydroxypropyl group but different core structure.

Uniqueness

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

58991-21-2

Molecular Formula

C10H17N3O5

Molecular Weight

259.26 g/mol

IUPAC Name

1-(3-butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C10H17N3O5/c1-2-3-4-18-6-7(14)5-13-9(16)11-8(15)12-10(13)17/h7,14H,2-6H2,1H3,(H2,11,12,15,16,17)

InChI Key

DHKVLYMIYTWYIY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CN1C(=O)NC(=O)NC1=O)O

Origin of Product

United States

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